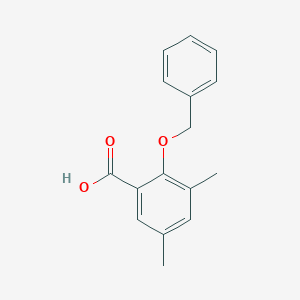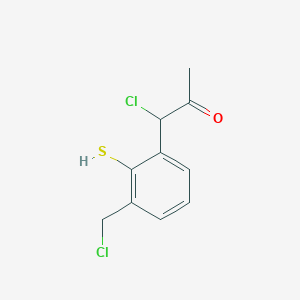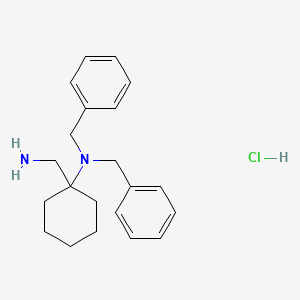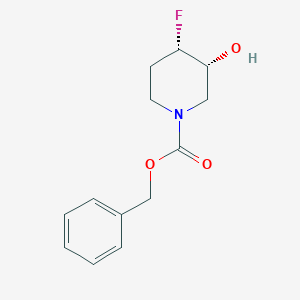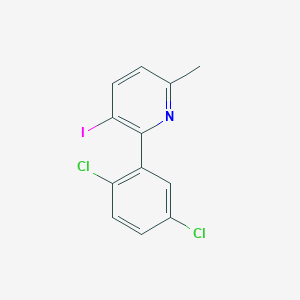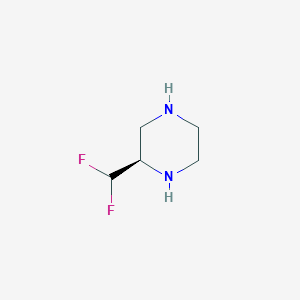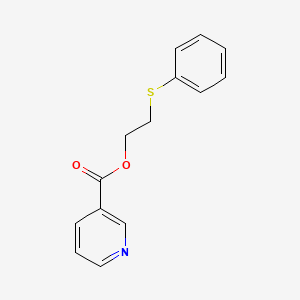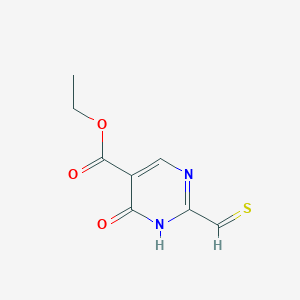
mPEG36-DSPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy polyethylene glycol 36-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG36-DSPE) is a compound that belongs to the class of PEGylated lipids. It is composed of a polyethylene glycol (PEG) chain with 36 ethylene glycol units attached to a distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) molecule. This compound is known for its amphiphilic properties, making it highly useful in various biomedical applications, particularly in drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mPEG36-DSPE typically involves the conjugation of methoxy polyethylene glycol (mPEG) with distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). This process can be achieved through a coupling reaction, where the hydroxyl group of mPEG reacts with the amine group of DSPE under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and purification techniques such as column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
mPEG36-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: The hydroxyl group on the PEG chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce PEG derivatives with various functional groups .
Applications De Recherche Scientifique
mPEG36-DSPE has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for encapsulating and delivering drugs to specific targets in the body. .
Cell Membrane Studies: This compound is used in the study of cell membranes and membrane proteins due to its ability to integrate into lipid bilayers.
Nanoparticle Functionalization: It is employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.
Biomedical Research: The compound is used in various biomedical research applications, including cancer therapy, gene delivery, and vaccine development
Mécanisme D'action
The mechanism of action of mPEG36-DSPE primarily involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, reducing the aggregation of particles and enhancing their circulation time in the bloodstream. The DSPE component allows the compound to integrate into lipid bilayers, facilitating the encapsulation and delivery of therapeutic agents. This amphiphilic nature enables this compound to improve the solubility, stability, and bioavailability of drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
mPEG2000-DSPE: A similar compound with a shorter PEG chain (2000 Da) used in drug delivery and nanoparticle functionalization.
mPEG5000-DSPE: Another variant with a longer PEG chain (5000 Da) offering different solubility and stability properties.
mPEG12-amido-PEG24-DSPE: A compound with a different PEG chain length and functional groups, used in liposome and micelle formation.
Uniqueness
mPEG36-DSPE is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in forming stable micelles and liposomes for drug delivery applications. Its ability to enhance the solubility, stability, and bioavailability of therapeutic agents sets it apart from other PEGylated lipids .
Propriétés
Formule moléculaire |
C114H225NO46P- |
|---|---|
Poids moléculaire |
2377.0 g/mol |
Nom IUPAC |
2,2-di(octadecanoyloxy)ethyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C114H226NO46P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-111(116)160-113(161-112(117)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)110-159-162(119,120)158-37-36-115-114(118)157-109-108-156-107-106-155-105-104-154-103-102-153-101-100-152-99-98-151-97-96-150-95-94-149-93-92-148-91-90-147-89-88-146-87-86-145-85-84-144-83-82-143-81-80-142-79-78-141-77-76-140-75-74-139-73-72-138-71-70-137-69-68-136-67-66-135-65-64-134-63-62-133-61-60-132-59-58-131-57-56-130-55-54-129-53-52-128-51-50-127-49-48-126-47-46-125-45-44-124-43-42-123-41-40-122-39-38-121-3/h113H,4-110H2,1-3H3,(H,115,118)(H,119,120)/p-1 |
Clé InChI |
LLWVBHWROBMLHS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



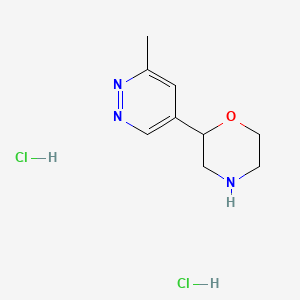
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
